molecular formula C9H8BrNO2 B1380758 5-(2-Bromophenyl)oxazolidin-2-one CAS No. 1341038-06-9

5-(2-Bromophenyl)oxazolidin-2-one

Cat. No. B1380758
M. Wt: 242.07 g/mol
InChI Key: PUKUZZNKOSNMBV-UHFFFAOYSA-N
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Description

“5-(2-Bromophenyl)oxazolidin-2-one” is a chemical compound with the CAS Number: 1341038-06-9 . It has a molecular weight of 242.07 . The IUPAC name for this compound is 5-(2-bromophenyl)oxazolidin-2-one .


Synthesis Analysis

The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms . A facile approach to polysubstituted oxazolidin-2-ones is presented via a copper (I)-catalyzed tandem decarboxylative/carboxylative cyclization of a propiolic acid, a primary amine, and an aldehyde . This new multicomponent coupling constitutes an efficient methodology to provide the corresponding oxazolidin-2-ones in good yields .


Molecular Structure Analysis

The molecular structure of “5-(2-Bromophenyl)oxazolidin-2-one” is characterized by a basic nucleus of 2-oxazolidone . The InChI code for this compound is 1S/C9H8BrNO2/c10-7-4-2-1-3-6(7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) .


Chemical Reactions Analysis

Oxazolidinones are a recent class of synthetic antibiotics with a chemical structure characterized by a basic nucleus of 2-oxazolidone . They are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria .


Physical And Chemical Properties Analysis

The physical form of “5-(2-Bromophenyl)oxazolidin-2-one” is a powder . It is stored at normal temperature .

Scientific Research Applications

Anticancer Potential

Oxazolidinones, including derivatives of 5-(2-Bromophenyl)oxazolidin-2-one, have shown promising anticancer activity. A study by Armentano et al. (2020) demonstrated that 5-(carbamoylmethylene)-oxazolidin-2-ones exhibit significant cytotoxicity against cancer cell lines like MCF-7 and HeLa, without affecting non-tumorigenic cells. They induce apoptosis through increased ROS levels and mitochondrial dysfunction, highlighting their potential in cancer therapy (Armentano et al., 2020).

Synthesis and Chiral Applications

Oxazolidin-2-ones have been synthesized from enantiomerically pure 2-substituted N-[(R)-(+)-alpha-methylbenzyl]aziridines with high yields, emphasizing their role in organic synthesis. This process involves aziridine ring-opening followed by intramolecular cyclization, crucial for generating enantiomerically pure products useful in asymmetric syntheses (Sim et al., 2003).

Utility as Chiral Auxiliaries

Gibson et al. (1998) found that 5,5-diaryl substituted oxazolidin-2-ones are effective chiral auxiliaries, providing high yields and diastereoselectivities in various chemical transformations. This makes them valuable in the asymmetric synthesis of complex molecules (Gibson et al., 1998).

Potential in Antithrombotic Therapy

In the search for new antithrombotic agents, oxazolidinone derivatives, including 5-(2-Bromophenyl)oxazolidin-2-one variants, have been identified as potent Factor Xa inhibitors. Roehrig et al. (2005) discovered a compound with excellent in vivo antithrombotic activity and potential for clinical development in treating thromboembolic diseases (Roehrig et al., 2005).

Applications in Organic Synthesis

Oxazolidin-2-ones are used as intermediates in organic synthesis. Lemen & Wolfe (2010) described the use of palladium-catalyzed carboamination reactions to create trans-2,5-disubstituted pyrrolidines, demonstrating their versatility in synthesizing complex organic molecules (Lemen & Wolfe, 2010).

Safety And Hazards

The safety information for “5-(2-Bromophenyl)oxazolidin-2-one” includes the following hazard statements: H302, H315, H319, H335 . The signal word for this compound is "Warning" .

Future Directions

Oxazolidinones have demonstrated a wide spectrum of pharmacological properties . They are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria . Therefore, they have potential for future development in the field of antibiotics .

properties

IUPAC Name

5-(2-bromophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-4-2-1-3-6(7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKUZZNKOSNMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294803
Record name 2-Oxazolidinone, 5-(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromophenyl)oxazolidin-2-one

CAS RN

1341038-06-9
Record name 2-Oxazolidinone, 5-(2-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341038-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolidinone, 5-(2-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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